Unveiling the Regulatory Landscape of 2,5-Anhydro-D-glucitol-1,6-diphosphate: A Technical Guide
Unveiling the Regulatory Landscape of 2,5-Anhydro-D-glucitol-1,6-diphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Anhydro-D-glucitol-1,6-diphosphate (2,5-AG-1,6-P2) is a synthetic sugar diphosphate (B83284) that has garnered interest for its role as a modulator of central carbon metabolism. Structurally analogous to key glycolytic intermediates, this molecule exerts its influence by interacting with critical enzymes in glycolysis and gluconeogenesis, thereby affecting cellular energy homeostasis. This technical guide provides a comprehensive overview of the chemical structure, biological activities, and the underlying mechanisms of action of 2,5-AG-1,6-P2. We present available data on its enzymatic interactions, detail generalized experimental protocols for its study, and visualize its role in metabolic pathways. This document aims to serve as a foundational resource for researchers investigating metabolic regulation and exploring novel therapeutic strategies targeting metabolic pathways.
Chemical Structure and Properties
2,5-Anhydro-D-glucitol-1,6-diphosphate is a furanose ring-containing molecule, which is an analog of fructose-1,6-bisphosphate. The anhydro bridge between C2 and C5 creates a more constrained five-membered ring structure compared to the six-membered pyranose ring of fructose-1,6-bisphosphate.
| Property | Value |
| Molecular Formula | C₆H₁₄O₁₁P₂ |
| Molecular Weight | 324.12 g/mol |
| CAS Number | 4429-47-4 |
| Canonical SMILES | C(C1C(C(C(O1)COP(=O)(O)O)O)O)OP(=O)(O)O |
| InChI Key | RNBGYGVWRKECFJ-ARQDHWQXSA-N |
| Synonyms | 2,5-Anhydro-D-glucitol-1,6-bisphosphate |
Biological Activity and Mechanism of Action
2,5-Anhydro-D-glucitol-1,6-diphosphate functions as an allosteric modulator of key enzymes in glycolysis and gluconeogenesis. Its primary targets include phosphofructokinase-1 (PFK-1), pyruvate (B1213749) kinase (PK), and fructose-1,6-bisphosphatase (FBPase-1).
Interaction with Phosphofructokinase-1 (PFK-1)
2,5-AG-1,6-P2 is described as an effective competitive inhibitor of phosphofructokinase.[1] It serves as a crucial allosteric regulator of PFK, inducing conformational changes that can enhance substrate binding and catalytic efficiency.[2] However, its activating effect on rat liver PFK-1 is reported to be less potent than that of fructose-2,6-bisphosphate, 2,5-anhydromannitol-1,6-bisphosphate, and fructose-1,6-bisphosphate.[3]
Interaction with Pyruvate Kinase (PK)
This molecule is a limited stimulator of yeast pyruvate kinase.[4] In studies with rat liver pyruvate kinase, 2,5-anhydroglucitol-1,6-P2 was found to be a weak activator.[3]
Interaction with Fructose-1,6-bisphosphatase (FBPase-1)
2,5-anhydroglucitol-1,6-P2 acts as a noncompetitive inhibitor of rat liver fructose (B13574) 1,6-bisphosphatase.[3] This inhibition can potentiate the inhibitory effect of AMP on FBPase-1.[3]
Summary of Enzymatic Interactions
| Enzyme | Organism/Tissue | Effect of 2,5-AG-1,6-P2 | Quantitative Data |
| Phosphofructokinase-1 (PFK-1) | Rat Liver | Activation (weaker than other effectors) | Not available |
| Pyruvate Kinase (PK) | Yeast | Limited stimulation | Not available |
| Pyruvate Kinase (PK) | Rat Liver | Weak activation | Not available |
| Fructose-1,6-bisphosphatase (FBPase-1) | Rat Liver | Noncompetitive inhibition | Not available |
Signaling Pathway Modulation
By targeting key regulatory enzymes, 2,5-Anhydro-D-glucitol-1,6-diphosphate can modulate the flux through glycolysis and gluconeogenesis. Its inhibitory effect on FBPase-1 would favor glycolysis, while its complex effects on PFK-1 and PK suggest a nuanced role in regulating this central metabolic pathway.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of 2,5-Anhydro-D-glucitol-1,6-diphosphate are not extensively reported. The following sections provide generalized methodologies that can be adapted for its study.
Chemical Synthesis
An alternative approach mentioned in the literature involves the preparation of a similar compound, 2,5-anhydro di-(hydrido) di-phosphate di-hydrate Mannitol (Glucitol), from neokestose-1,6-di-phosphate extracted from banana fruit using sodium borohydride (B1222165) in ammonium (B1175870) hydroxide.[5]
Phosphofructokinase (PFK-1) Activity Assay
The activity of PFK-1 can be measured using a coupled enzyme assay. The production of fructose-1,6-bisphosphate is coupled to its cleavage by aldolase, followed by the conversion of the products by triosephosphate isomerase and glycerol-3-phosphate dehydrogenase, leading to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.
Materials:
-
Tris-HCl buffer (pH 8.0)
-
MgCl₂
-
KCl
-
ATP
-
NADH
-
Fructose-6-phosphate (substrate)
-
Aldolase
-
Triosephosphate isomerase
-
Glycerol-3-phosphate dehydrogenase
-
Purified PFK-1 enzyme
-
2,5-Anhydro-D-glucitol-1,6-diphosphate (test compound)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, KCl, ATP, NADH, and the coupling enzymes.
-
Add the PFK-1 enzyme to the reaction mixture.
-
To test the effect of 2,5-AG-1,6-P2, add varying concentrations of the compound to the reaction mixture.
-
Initiate the reaction by adding the substrate, fructose-6-phosphate.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the enzyme activity from the rate of NADH oxidation.
Pyruvate Kinase (PK) Activation Assay
The activity of pyruvate kinase is determined by a coupled enzymatic reaction that measures the rate of pyruvate formation. The pyruvate is then used by lactate (B86563) dehydrogenase (LDH) to oxidize NADH to NAD+, which can be followed by the decrease in absorbance at 340 nm.
Materials:
-
HEPES or Tris-HCl buffer (pH 7.5)
-
MgCl₂
-
KCl
-
ADP
-
Phosphoenolpyruvate (PEP) (substrate)
-
NADH
-
Lactate dehydrogenase (LDH)
-
Purified pyruvate kinase enzyme
-
2,5-Anhydro-D-glucitol-1,6-diphosphate (test compound)
Procedure:
-
Prepare a reaction mixture containing buffer, MgCl₂, KCl, ADP, NADH, and LDH.
-
Add the pyruvate kinase enzyme to the mixture.
-
To assess the activating effect of 2,5-AG-1,6-P2, add various concentrations of the compound to the reaction mixture.
-
Start the reaction by adding the substrate, PEP.
-
Measure the decrease in absorbance at 340 nm over time.
-
The rate of decrease in absorbance is proportional to the pyruvate kinase activity.
Fructose-1,6-bisphosphatase (FBPase-1) Inhibition Assay
The activity of FBPase-1 can be determined by measuring the rate of inorganic phosphate (B84403) (Pi) released from the substrate, fructose-1,6-bisphosphate.
Materials:
-
HEPES or Tris-HCl buffer (pH 7.5)
-
MgCl₂
-
EDTA
-
Fructose-1,6-bisphosphate (substrate)
-
Purified FBPase-1 enzyme
-
2,5-Anhydro-D-glucitol-1,6-diphosphate (test compound)
-
Reagents for phosphate detection (e.g., Malachite Green-based assay)
Procedure:
-
Prepare a reaction mixture containing buffer, MgCl₂, and EDTA.
-
Add the FBPase-1 enzyme to the mixture.
-
To determine the inhibitory effect of 2,5-AG-1,6-P2, add different concentrations of the compound to the reaction mixture.
-
Initiate the reaction by adding the substrate, fructose-1,6-bisphosphate.
-
Incubate the reaction for a fixed period at a controlled temperature.
-
Stop the reaction (e.g., by adding a strong acid).
-
Measure the amount of inorganic phosphate released using a colorimetric method.
-
The enzyme activity is calculated based on the amount of phosphate produced.
Conclusion and Future Directions
2,5-Anhydro-D-glucitol-1,6-diphosphate presents itself as a valuable tool for probing the regulatory mechanisms of glycolysis and gluconeogenesis. Its ability to interact with PFK-1, pyruvate kinase, and FBPase-1 highlights its potential as a modulator of central carbon metabolism. However, the current body of literature lacks detailed quantitative data on its enzymatic interactions and a standardized protocol for its chemical synthesis. Future research should focus on determining the kinetic parameters (K_i, K_m, IC_50, etc.) of its interactions with its target enzymes to better understand its potency and mechanism of action. Furthermore, the development and publication of a robust and reproducible synthesis protocol would greatly facilitate its accessibility and further investigation by the scientific community. Such studies will be crucial in fully elucidating the therapeutic potential of 2,5-AG-1,6-P2 and its analogs in metabolic diseases and cancer.
References
- 1. scbt.com [scbt.com]
- 2. Tautomeric and anomeric specificity of allosteric activation of yeast pyruvate kinase by D-fructose 1, 6-bisphosphate and its relevance in D-glucose catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of 2,5-anhydro-D-mannitol in hepatocytes. Effects of phosphorylated metabolites on enzymes of carbohydrate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Preparation of 2,5-anhydro di-(hydrido) di-phosphate di-hydrate Mannitol (Glucitol) from Banana Fruit Yields a Possible Fructose 1,6 Bisphosphate Aldolase Inhibitor(s), World Journal of Food Science and Technology, Science Publishing Group [sciencepublishinggroup.com]
